molecular formula C5H4F3N3O2 B1444053 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266841-66-0

1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1444053
CAS No.: 1266841-66-0
M. Wt: 195.1 g/mol
InChI Key: QLDVKXHHCZEGAU-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring, a trifluoromethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as 1-methyl-1H-1,2,3-triazole and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the triazole ring or the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides under various conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various derivatives of the triazole ring and carboxylic acid group.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, such as enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the carboxylic acid group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol: Similar structure but different functional groups.

  • 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar core structure but lacks the trifluoromethyl group.

  • 2-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar but with a different position of the methyl group.

Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its combination of the trifluoromethyl group and the carboxylic acid group on the triazole ring, which provides unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c1-11-3(5(6,7)8)2(4(12)13)9-10-11/h1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDVKXHHCZEGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266841-66-0
Record name 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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